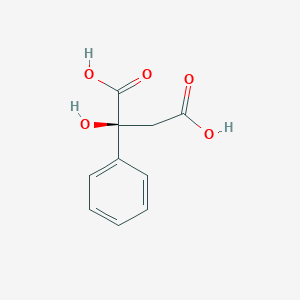

(2S)-2-Hydroxy-2-phenylbutanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

63137-53-1 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-phenylbutanedioic acid |

InChI |

InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1 |

InChI Key |

REDMBNQXBOTRET-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Hydroxy 2 Phenylbutanedioic Acid and Stereoisomers

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for green and sustainable chemistry, utilizing enzymes or whole microbial cells to perform highly specific chemical transformations. mdpi.comnih.gov These methods are particularly advantageous for creating stereochemically defined molecules due to the inherent chirality of enzymes. rsc.org

Enzyme-catalyzed Asymmetric Synthesis of Phenylmalic Acid Scaffolds

The asymmetric synthesis of phenylmalic acid scaffolds can be efficiently achieved using isolated enzymes. Hydrolases, such as lipases and proteases, are particularly versatile in this context. mdpi.comrsc.org They can be employed in enantioselective protocols, such as kinetic resolutions, to separate enantiomers from a racemic mixture. rsc.org For instance, lipases have demonstrated the ability to catalyze the synthesis of novel oligoesters from substrates like ε-caprolactone and D,L-malic acid, showcasing their utility in forming ester linkages which are relevant to butanedioic acid derivatives. mdpi.com

Enzymes like D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases have been engineered to produce D-phenylalanines, which are structurally related to phenylmalic acid, highlighting the potential for creating biocatalysts tailored for specific asymmetric syntheses. researchgate.net The mechanism of transaminases, which involves a "ping-pong bi-bi" reaction with a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, is a prime example of how enzymes achieve high stereoselectivity in transferring functional groups. nottingham.ac.uk

Table 1: Examples of Enzymes in Asymmetric Synthesis

| Enzyme Class | Example Application | Key Feature | Reference |

|---|---|---|---|

| Hydrolases (Lipases) | Synthesis of oligoesters from D,L-malic acid | Versatility in non-biosynthetic polymerization | mdpi.com |

| Transaminases (ATAs) | Asymmetric synthesis of chiral amines | High enantioselectivity via PLP-dependent mechanism | nottingham.ac.uk |

| Dehydrogenases | Production of D-phenylalanines from prochiral precursors | High atom economy and stereoselectivity | researchgate.net |

Metabolic Engineering Strategies for Microbial Production of Phenylmalic Acid and Related Compounds

Metabolic engineering of microorganisms offers a promising route for the sustainable production of valuable chemicals from renewable feedstocks. nih.govfrontiersin.org This approach involves rationally modifying microbial metabolic pathways to enhance the production of a target compound. For compounds like phenylmalic acid, strategies often focus on redirecting carbon flux from central metabolism towards the desired biosynthetic pathway.

In organisms like Escherichia coli, a common strategy involves engineering the pathways around phosphoenolpyruvate (B93156) (PEP) and the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net Key strategies include:

Enhancing Precursor Supply: Overexpression of enzymes like phosphoenolpyruvate carboxylase (PPC) to direct PEP towards oxaloacetate, a key precursor for malic acid. frontiersin.org

Blocking Competing Pathways: Deleting genes for enzymes that divert intermediates into unwanted byproducts, such as malic enzymes (MaeB, SfcA) that would degrade the product. researchgate.net

Optimizing Expression Levels: Using promoter engineering to fine-tune the expression of pathway genes, balancing metabolic load and product formation. researchgate.net

Improving Cofactor Availability: Ensuring sufficient supply of cofactors like NADH, which is required for the reduction of oxaloacetate to malate.

Fungi, such as Aspergillus niger, are also effective producers and can be engineered for enhanced malic acid production from various carbon sources, including crude glycerol (B35011). nih.gov The production of L-malic acid via the hydrolysis of polymalic acid (PMA), produced through fermentation, represents another innovative approach. nih.gov

Table 2: Metabolic Engineering Targets for Malic Acid Production in E. coli

| Engineering Strategy | Target Gene(s) | Purpose | Reference |

|---|---|---|---|

| Enhance Precursor Flux | ppc (overexpression) | Increase conversion of PEP to oxaloacetate | frontiersin.org |

| Enhance Reductive Pathway | mdh (overexpression) | Increase conversion of oxaloacetate to malate | researchgate.net |

| Block Byproduct Formation | sfcA, maeB (deletion) | Prevent degradation of malate | researchgate.net |

Biotransformations Utilizing Enzymatic Systems for Phenylmalic Acid Formation

Biotransformation uses whole cells or purified enzymatic systems to convert a substrate into a more valuable product. mdpi.comnih.gov These processes are valued for their high specificity and mild reaction conditions. mdpi.com The biotransformation of phenolic acids, which are structurally related to phenylmalic acid, typically involves key reactions like decarboxylation, reduction, and hydrolysis. mdpi.com

For example, the fungus Aspergillus niger has been shown to biotransform crude glycerol into malic acid. nih.gov This demonstrates the capability of microbial systems to utilize inexpensive feedstocks for the production of commercially valuable organic acids. The development of both cell-free and whole-cell biocatalysis technologies allows for a wide range of modifications to phenolic acid structures, including esterification and hydroxylation, which are relevant to phenylmalic acid synthesis. nih.gov

Asymmetric Chemical Synthesis Pathways

While biocatalytic methods offer high selectivity, asymmetric chemical synthesis provides a powerful and often more flexible alternative for accessing chiral molecules. These methods can be broadly categorized into chiral pool-based synthesis and enantioselective catalysis.

Chiral Pool-Based Synthesis Utilizing Pre-existing Chiral Centers

The chiral pool is a collection of abundant, enantiomerically pure natural products like amino acids, sugars, and terpenes that serve as inexpensive starting materials for complex syntheses. wikipedia.orgyoutube.com This approach leverages the pre-existing stereocenters of the starting material, which are then carried through the reaction sequence to define the stereochemistry of the final product. wikipedia.org

For the synthesis of (2S)-2-Hydroxy-2-phenylbutanedioic acid, a logical starting point from the chiral pool would be (S)-malic acid or L-aspartic acid. Alternatively, (R)-mandelic acid could be used to establish the phenyl-substituted stereocenter. researchgate.net For example, L-malic acid has been used as a chiral precursor in the synthesis of furoindolizine and the Aristotelia alkaloid peduncularine, demonstrating its versatility as a chiral building block. researchgate.net Similarly, (R)-mandelic acid has been employed in the total synthesis of (+)-crassalactone A. researchgate.net The key advantage of this method is that the chirality is inherent to the starting material, often simplifying the synthetic route. wikipedia.orgyoutube.com

Enantioselective Catalysis for the Formation of Phenylmalic Acid and its Analogues

Enantioselective catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov This field includes metal-based catalysts and organocatalysts.

Metal-Based Catalysis: Chiral metal complexes are widely used for various asymmetric transformations. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C bonds with high enantioselectivity. nih.govresearchgate.net Nickel-catalyzed reactions have also been developed for the desymmetric cyanation of diols to create axially chiral structures with excellent enantiomeric excess (ee). nih.gov The Sharpless asymmetric epoxidation, using a titanium-tartrate complex, is a classic example of a commercially successful metal-catalyzed asymmetric reaction. nih.gov

Organocatalysis: This sub-field uses small, metal-free organic molecules as catalysts. eurekaselect.com Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective Friedel-Crafts alkylation of anilines, producing triarylmethanes with high yields and stereoselectivities. researchgate.net This type of Brønsted acid catalysis is effective in activating substrates for nucleophilic attack in a controlled chiral environment. eurekaselect.com

The development of these catalytic systems allows for the direct creation of stereogenic centers, including the quaternary center found in 2-Hydroxy-2-phenylbutanedioic acid, with high levels of control. nih.govuvic.ca

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Advantages | Common Precursors/Catalysts | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available, inexpensive starting materials; inherent chirality. | (S)-Malic acid, (R)-Mandelic acid, Amino acids, Sugars | wikipedia.orgresearchgate.net |

Diastereoselective Synthetic Routes Towards Phenylmalic Acid Derivatives

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters, such as phenylmalic acid derivatives. These methods often employ chiral auxiliaries or chiral reagents to direct the formation of a specific diastereomer.

A prominent strategy for the diastereoselective synthesis of β-hydroxy esters, which are precursors to or analogues of phenylmalic acid, is the Reformatsky reaction . nih.gov This reaction involves the condensation of an α-halo ester with a carbonyl compound, like an α-keto ester, mediated by metallic zinc. beilstein-journals.orgnih.gov The key to achieving diastereoselectivity is the use of a chiral component in the reaction. This can be a chiral substrate (e.g., a chiral α-keto ester) or a chiral auxiliary attached to the α-halo ester. nih.govnih.gov

For instance, the reaction between an achiral aldehyde and a chiral oxazolidinone derivative in the presence of samarium(II) iodide (SmI₂) can proceed with excellent diastereoselectivity. nih.gov Similarly, chiral auxiliaries can be temporarily attached to the substrate to guide the stereochemical outcome of the reaction, after which they can be removed. wikipedia.orgnumberanalytics.comsigmaaldrich.com Evans oxazolidinones are a widely used class of chiral auxiliaries that provide a high degree of stereocontrol in reactions such as aldol (B89426) additions, which can also be adapted for the synthesis of phenylmalic acid skeletons. wikipedia.orgresearchgate.net

Another powerful method is the diastereoselective aldol reaction . youtube.comyoutube.commasterorganicchemistry.com The reaction of a ketone enolate with an aldehyde or ketone can generate two new stereocenters. youtube.com By carefully choosing the enolate geometry (Z or E) and reaction conditions, one can favor the formation of either the syn or anti diastereomer. youtube.commsu.edu For example, using lithium diisopropylamide (LDA) as a base often leads to the formation of a cis-enolate from ethyl butyl ketone, which then reacts with an aldehyde to yield the syn-aldol product. youtube.com The use of chiral Lewis acids can further enhance the diastereoselectivity by coordinating to both the enolate and the electrophile in a rigid transition state. msu.edu

| Reaction Type | Chiral Influence | Reactants | Diastereomeric Excess (de) | Yield | Reference |

|---|---|---|---|---|---|

| SmI₂-mediated Reformatsky Reaction | Chiral Oxazolidinone Auxiliary | Achiral Aldehyde + Chiral Oxazolidinone Acrylate | >95% | 88% | nih.gov |

| Aza-Reformatsky Reaction | Chiral Sulfinyl Imine | (S)-N-tert-butylsulfinyl imine + Bromide | 98% | 82% | nih.gov |

| Domino Michael-Michael Reaction | (L)-Menthol Derived Substrate | Nonracemic β-keto ester + Nitro-olefin | >99% | Good | nih.gov |

Emerging Synthetic Strategies

Innovation in synthetic chemistry continues to provide more efficient, sustainable, and versatile methods for constructing complex molecules. Electrochemical synthesis and multi-component reactions represent two such frontiers for accessing the phenylmalic acid skeleton.

Electrochemical synthesis is gaining traction as a green and powerful tool in organic chemistry, using electrons as traceless reagents to drive reactions. mdpi.comacs.org This approach can be applied to the synthesis of α-hydroxy carboxylic acids and their precursors. For instance, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly produce α-keto acid methyl esters, which are immediate precursors to α-hydroxy acids upon reduction. mdpi.com

A key electrochemical strategy is carboxylation using carbon dioxide (CO₂) as a renewable C1 source. acs.org The electrochemical carboxylation of ketones can yield β-keto carboxylic acids. jst.go.jp More advanced applications involve the asymmetric electrochemical carboxylation. Recent studies have demonstrated the nickel-catalyzed enantioselective electroreductive carboxylation of racemic starting materials with CO₂, opening a pathway to enantioenriched carboxylic acids. acs.org While direct electrochemical synthesis of this compound has not been extensively reported, these emerging principles offer a promising and sustainable future direction. For example, the electrochemical carboxylation of a suitable phenyl-substituted ketone could provide a direct route to the target structure.

| Transformation | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anodic Oxidation | Aryl Methyl Ketones | α-Keto Acid Methyl Esters | Direct conversion to keto-ester precursor. | mdpi.com |

| Electrochemical Carboxylation | Aliphatic Ketones | β-Keto Carboxylic Acids | Fixation of CO₂ at the α-position of a ketone. | jst.go.jp |

| Ni-catalyzed Asymmetric Carboxylation | Racemic Propargylic Carbonates | Enantioenriched Carboxylic Acids | Sustainable approach using CO₂ to create chiral centers. | acs.org |

| Direct Amidation | α-Ketoaldehydes + Amines | α-Ketoamides | Catalyst- and oxidant-free method. | acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of α-hydroxy and α-amino acid derivatives. beilstein-journals.orgwikipedia.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (such as an α-keto acid like phenylglyoxylic acid), and an isocyanide to directly yield α-acyloxy carboxamides. organic-chemistry.org These products can be subsequently hydrolyzed to afford α-hydroxy acids. The reaction is believed to proceed through a cyclic transition state and is often rapid at room temperature in aprotic solvents. organic-chemistry.org

The Ugi four-component reaction (U-4CR) extends this concept by incorporating an amine. wikipedia.orgorganic-chemistry.org The reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide produces an α-aminoacyl amide derivative. organic-chemistry.orgresearchgate.net By using an α-keto acid as the carbonyl component and ammonia (B1221849) or a primary amine, the core structure of a phenylmalic acid derivative can be assembled in a single step. The Ugi reaction is known for its high yields and the formation of a molecule of water as the only byproduct. wikipedia.org These MCRs offer a powerful and convergent approach to rapidly build libraries of complex molecules based on the phenylmalic acid scaffold. beilstein-journals.orgnih.gov

| Reaction | Components | Primary Product | Relevance to Phenylmalic Acid | Reference |

|---|---|---|---|---|

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Direct synthesis of α-hydroxy acid derivatives using an α-keto acid. | organic-chemistry.orgwikipedia.org |

| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Construction of the full carbon-nitrogen backbone in one step. | wikipedia.orgorganic-chemistry.orgnih.gov |

Reactivity and Advanced Derivatization Chemistry of 2s 2 Hydroxy 2 Phenylbutanedioic Acid

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies specifically on (2S)-2-Hydroxy-2-phenylbutanedioic acid are not extensively documented in publicly available literature. However, the reactivity of its constituent functional groups allows for the prediction of several key transformation mechanisms.

One such transformation is the intramolecular cyclization to form a lactone. The presence of a hydroxyl group and a carboxylic acid function in the same molecule sets the stage for intramolecular esterification. Depending on which carboxylic acid participates, different-sized lactone rings can be formed. The formation of a five-membered lactone (a γ-lactone) or a four-membered lactone (a β-lactone) are possibilities. The mechanism for acid-catalyzed lactonization typically involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups, which enhances its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, or lactone. The regioselectivity of this reaction (i.e., which carboxyl group reacts) would be influenced by steric and electronic factors, as well as the reaction conditions. For instance, the formation of five- and six-membered rings is often thermodynamically and kinetically favored over smaller or larger rings.

Another key reaction is the dehydration of the tertiary alcohol to form an alkene. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a tertiary carbocation, which is stabilized by the adjacent phenyl group through resonance. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of a carbon-carbon double bond. The regioselectivity of this elimination would be dictated by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Synthesis of Chiral Derivatives for Analytical and Synthetic Applications

The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral molecules, which can be used as chiral auxiliaries, ligands for asymmetric catalysis, or as building blocks in the synthesis of complex natural products and pharmaceuticals.

A primary application of chiral molecules like (S)-phenylmalic acid is their use as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. While specific examples of (S)-phenylmalic acid being used as a chiral auxiliary are not widespread, its structure lends itself to such applications. For instance, the di-acid could be converted to a chiral cyclic anhydride (B1165640) or a diamide (B1670390) derivative. These derivatives could then be used to control the stereochemistry of reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations on a substrate attached to the auxiliary. The phenyl group and the stereocenter of the auxiliary would create a chiral environment, forcing reactions to proceed from a less sterically hindered face, thus leading to a high degree of diastereoselectivity.

Furthermore, derivatives of (S)-phenylmalic acid can be synthesized to serve as chiral ligands for transition metal-catalyzed asymmetric reactions. The two carboxylic acid functionalities and the hydroxyl group can be modified to create multidentate ligands that can coordinate to a metal center. For example, the carboxylic acids can be converted to amides or esters bearing phosphine (B1218219) or other coordinating groups. The resulting chiral ligand-metal complex could then catalyze a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions, with high enantioselectivity.

| Derivative Type | Potential Application | Synthetic Approach |

| Chiral Diamide | Chiral Auxiliary | Reaction of (S)-phenylmalic acid with a chiral amine. |

| Chiral Diester | Chiral Ligand Precursor | Esterification with alcohols containing coordinating groups (e.g., phosphines, pyridines). |

| Chiral Lactone | Chiral Building Block | Intramolecular cyclization. |

Stereoselective Reactions Involving the Phenylmalic Acid Moiety

The chiral center in (S)-phenylmalic acid can influence the stereochemical outcome of reactions at other positions in the molecule or in molecules derived from it. This is the principle of diastereoselective reactions.

When derivatives of (S)-phenylmalic acid are used as chiral auxiliaries, the stereocenter directs the approach of incoming reagents. For example, if an enolate is formed from an ester derivative of (S)-phenylmalic acid, the phenyl group and the stereochemistry at the C2 position will dictate the facial selectivity of the enolate's reaction with an electrophile. This control is crucial in asymmetric synthesis for the creation of new stereocenters with a predictable configuration.

In reactions involving the existing functional groups, the inherent chirality can also lead to stereoselectivity. For instance, the reduction of one of the carboxylic acid groups could proceed with a degree of diastereoselectivity if the reducing agent is sterically demanding and interacts with the chiral center. Similarly, reactions on the phenyl ring, such as electrophilic aromatic substitution, could potentially be influenced by the chiral center, leading to modest levels of diastereoselectivity in the formation of ortho, meta, or para substituted products, although this effect is generally weak.

A more pronounced effect is observed in intramolecular reactions. The formation of a lactone, as discussed earlier, is a diastereoselective process. The transition state leading to the formation of the cyclic product will be influenced by the stereochemistry of the starting material, favoring the formation of the diastereomer with the lowest energy transition state.

Functional Group Interconversions on the Phenylmalic Acid Framework

The multiple functional groups on (S)-phenylmalic acid allow for a wide array of interconversions, providing access to a variety of derivatives with tailored properties.

Esterification and Amide Formation: The two carboxylic acid groups can be selectively or exhaustively converted to esters or amides. Selective functionalization of one carboxylic acid over the other presents a synthetic challenge but can be achieved by exploiting subtle differences in their steric and electronic environments or by using protecting group strategies. For example, selective esterification of the less sterically hindered carboxylic acid can sometimes be achieved under carefully controlled conditions. The direct conversion of carboxylic acids to amides can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the carboxylic acid to a more reactive acyl chloride. researchgate.netnih.gov

Reduction of Carboxylic Acids: The carboxylic acid groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. mdpi.com The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. It is generally not possible to stop the reduction at the aldehyde stage with LiAlH₄. Selective reduction of one carboxylic acid group is challenging but may be possible through derivatization or the use of sterically hindered reducing agents.

Reactions of the Hydroxyl Group: The tertiary hydroxyl group can undergo various transformations. It can be acylated to form esters or alkylated to form ethers. Dehydration, as mentioned previously, leads to the formation of an alkene. The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions, although this can be challenging for a tertiary alcohol and may proceed through an SN1 mechanism, potentially leading to racemization if the carbocation intermediate is not appropriately stabilized or captured.

Summary of Functional Group Interconversions:

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, DCC | Amide |

| Carboxylic Acid | LiAlH₄, then H₃O⁺ | Primary Alcohol |

| Tertiary Alcohol | Acyl Chloride, Pyridine | Ester |

| Tertiary Alcohol | Strong Acid, Heat | Alkene |

Sophisticated Analytical and Stereochemical Characterization Techniques

Advanced Chromatographic Resolution of Enantiomers and Diastereomers

Chromatographic techniques are central to the separation of stereoisomers of (2S)-2-Hydroxy-2-phenylbutanedioic acid. These methods leverage the differential interactions between the chiral analytes and a chiral stationary phase or a chiral additive in the mobile phase to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiopurity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful tool for determining the enantiomeric purity of chiral compounds like this compound. skpharmteco.com The success of this technique relies heavily on the selection of an appropriate chiral stationary phase (CSP). mdpi.com CSPs create a chiral environment where the enantiomers of a racemic mixture can form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. eijppr.com

Commonly used CSPs for the separation of acidic compounds include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.comnih.gov For carboxylic acids, polysaccharide-based CSPs are often effective. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the three-dimensional structure of the CSP. chiraltech.com

The mobile phase composition is another critical parameter in chiral HPLC. For acidic compounds, the addition of an acidic modifier, such as acetic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape and resolution. google.comchromatographyonline.com The choice of organic modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol) and its concentration also significantly impacts the separation. afmps.be For instance, a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer containing a chiral selector can be employed.

A typical HPLC method for a related compound, (R)-2-hydroxy-4-phenylbutyric acid, utilized a chiral column with a mobile phase of 2 mM CuSO4 and acetonitrile, demonstrating the use of metal complexes in the mobile phase to achieve stereoselective separation. nih.gov While specific conditions for this compound are not detailed in the provided results, the principles of using polysaccharide-based CSPs with acidified mobile phases are broadly applicable.

Table 1: Key Parameters in Chiral HPLC for Acidic Compounds

| Parameter | Role in Separation | Common Choices for Acidic Compounds |

| Chiral Stationary Phase (CSP) | Provides the chiral environment for differential interaction with enantiomers. | Polysaccharide-based (cellulose, amylose), Pirkle-type, Protein-based, Cyclodextrin-based. eijppr.comnih.gov |

| Mobile Phase Composition | Influences the retention and selectivity of the separation. | Mixtures of organic solvents (methanol, ethanol, acetonitrile) and aqueous buffers. afmps.be |

| Acidic Modifier | Suppresses ionization of the analyte and improves peak shape. | Acetic acid, trifluoroacetic acid, formic acid. google.comchromatographyonline.com |

| Flow Rate | Affects the analysis time and separation efficiency. | Optimized for resolution and speed. |

| Temperature | Can influence the thermodynamics of the chiral recognition process. | Typically controlled between 5°C and 50°C. afmps.be |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Stereoselective Analysis

Gas Chromatography (GC) can be used for the stereoselective analysis of volatile or derivatized chiral compounds. jiangnan.edu.cn For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. Common derivatization methods include esterification to form methyl or ethyl esters. The resulting volatile diastereomers can then be separated on a chiral GC column. A study on 2-hydroxy-3-methylpentanoic acid, a structurally similar compound, involved its analysis by GC after derivatization. nih.gov A method for controlling the selectivity of organic acid analysis in GC involves using dual in-series columns with pH-adjusted water stationary phases, where acids are trapped on an alkaline column and then released onto an acidic column for separation. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be This technique offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, and reduced use of organic solvents. chromatographyonline.comchromatographytoday.com

For the separation of acidic compounds by SFC, the addition of a polar co-solvent (modifier) like methanol or ethanol is necessary. afmps.be Similar to HPLC, an acidic additive may be used to improve peak shape, although the "acidic" nature of CO2 in the presence of protic modifiers can sometimes make this unnecessary. fagg.be A variety of chiral stationary phases developed for HPLC can also be used in SFC, including polysaccharide-based and Pirkle-type CSPs. chromatographyonline.comchromatographyonline.com The enantioseparation of acidic analytes has been successfully demonstrated on anion-exchanger chiral stationary phases like CHIRALPAK QN-AX and QD-AX in SFC. chiraltech.com

Table 2: Comparison of GC and SFC for Stereoselective Analysis of this compound

| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |

| Analyte Volatility | Requires volatile analytes or derivatization. jiangnan.edu.cn | Suitable for a wider range of polarities and volatilities. chromatographyonline.com |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Supercritical CO2 with a polar modifier (e.g., methanol). afmps.be |

| Chiral Stationary Phase | Chiral capillary columns. | Packed columns with various CSPs (e.g., polysaccharide-based). chromatographyonline.com |

| Analysis Time | Can be fast for volatile compounds. | Generally faster than HPLC. chromatographyonline.com |

| Environmental Impact | Derivatization can add complexity. | Reduced organic solvent consumption compared to HPLC. chromatographytoday.com |

| Selectivity Control | Can be controlled by column choice and temperature. | Highly tunable via modifier, additive, pressure, and temperature. americanpharmaceuticalreview.com |

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is another valuable technique for chiral separations, offering high efficiency and requiring only small sample volumes. researchgate.net In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov

For acidic compounds like this compound, the analyte will be negatively charged at a pH above its pKa. The chiral selector, which can be a cyclodextrin (B1172386) derivative, a macrocyclic antibiotic, a chiral crown ether, or a chiral ionic liquid, interacts with the enantiomers to form transient diastereomeric complexes with different electrophoretic mobilities. jiangnan.edu.cnmdpi.com The choice of chiral selector and the optimization of the BGE composition (pH, concentration of selector, organic modifiers) are crucial for achieving successful enantioseparation. mdpi.com For instance, the use of a coated capillary can shield the electro-osmotic flow, and a nanoflow pump can control the electrophoretic medium's flow, thereby extending the interaction time between the enantiomers and the chiral selector to enhance resolution. nih.gov

Spectroscopic Investigations for Conformational and Electronic Structure Elucidation (Excluding Basic Identification)

Beyond basic identification, spectroscopic techniques provide deep insights into the conformational and electronic structure of this compound.

The three-dimensional conformation of the molecule, including the relative orientation of the phenyl, carboxyl, and hydroxyl groups, can be investigated using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. numberanalytics.com For example, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to define the preferred conformation in solution. The electronic structure, particularly the distribution of electron density and the nature of the molecular orbitals, is influenced by the interplay of the aromatic ring and the carboxylic acid functionalities. documentsdelivered.com UV-Visible spectroscopy can reveal information about the electronic transitions within the molecule. The carboxylic acid derivative's carbonyl group typically shows an n→π* absorption, and the presence of the phenyl group will also contribute to the UV spectrum. libretexts.org A study on Cu(II) heteroleptic carboxylates, which included phenylacetic acid derivatives, showed that ligand-based absorption maxima shift upon complexation due to increased conjugation. mdpi.com

Development of Novel Enantiomeric Purity Assessment Methods

The quest for faster, more sensitive, and more efficient methods for determining enantiomeric purity is an ongoing area of research. numberanalytics.com One emerging trend is the development of chiral sensors that can provide a rapid, separation-free assessment of enantiomeric composition. numberanalytics.com These sensors often rely on spectroscopic changes (e.g., fluorescence or color change) upon selective interaction with one enantiomer.

Another area of development is in mass spectrometry (MS) for direct chiral analysis. While MS is inherently achiral, it can be coupled with chiral derivatizing agents that react selectively with one enantiomer or by forming diastereomeric complexes with a chiral reference compound, allowing for their differentiation by mass. acs.org Recently, a method using negatively-charged metal compounds in NMR spectroscopy has been developed to analyze the optical activity of charged compounds, which could be applicable to carboxylic acids. sciencedaily.com Furthermore, methods for determining the absolute stereochemistry of chiral carboxylic acids using bulky porphyrin tweezers and exciton-coupled circular dichroism (ECCD) have been reported for β-, γ-, and δ-chiral carboxylic acids, offering a potential approach for structurally related compounds. mtu.edu

Theoretical and Computational Chemistry Studies of 2s 2 Hydroxy 2 Phenylbutanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of (2S)-2-Hydroxy-2-phenylbutanedioic acid. While specific DFT studies exclusively focused on this molecule are not extensively detailed in the public domain, the methodology is widely applied to similar compounds. researchgate.netresearchgate.net DFT calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, studies on related molecules like 1-hydroxy-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)diazenyl)-2-naphthoic acid have successfully used DFT to determine optimized geometries. researchgate.net Such calculations for this compound would involve selecting a functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netmdpi.com

The electronic properties derivable from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Geometric Parameters for a Phenyl-Substituted Carboxylic Acid (Illustrative Example)

| Parameter | Predicted Value | Method |

|---|---|---|

| C-O (hydroxyl) Bond Length | 1.42 Å | DFT/B3LYP |

| C=O (carboxyl) Bond Length | 1.21 Å | DFT/B3LYP |

| C-C (phenyl) Bond Length | 1.51 Å | DFT/B3LYP |

| Phenyl-Carboxyl Dihedral Angle | 112° | DFT/B3LYP |

This table is illustrative, based on typical values for similar functional groups, to demonstrate the type of data obtained from DFT calculations.

Conformational Analysis and Prediction of Stable Isomers

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Computational methods are used to explore this surface by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. nih.govresearchgate.net

Studies on similar molecules, such as 2-hydroxystyrene, have employed DFT and MP2 methods to investigate rotational barriers and identify the most stable conformations. researchgate.net For this compound, the key rotations would be around the C-C bonds of the butanedioic acid backbone and the C-phenyl bond. The relative energies of the resulting conformers determine their population at a given temperature. The presence of intramolecular hydrogen bonds, for example between the hydroxyl group and a carboxyl group, would be a key factor in stabilizing certain conformations. researchgate.net

Table 2: Relative Energies of Predicted Conformers (Illustrative Example)

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 60° | 0.00 | 75 |

| 2 | 180° | 1.50 | 20 |

| 3 | -60° | 2.50 | 5 |

This table provides a hypothetical outcome of a conformational analysis, illustrating how different spatial arrangements would vary in stability.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the maximum energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For example, in reactions such as esterification or decarboxylation, computational models can elucidate the step-by-step molecular transformations. DFT methods are commonly used to calculate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.com This approach provides detailed mechanistic insights that are often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. dovepress.comresearchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve. nih.govnih.gov

These simulations are particularly useful for understanding intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.gov For this compound in an aqueous solution, MD could reveal the structure of the hydration shell and the dynamics of hydrogen bond formation and breakage with water molecules. In a biological context, MD can simulate the binding of the molecule to a protein, providing insights into its mechanism of action. mdpi.com Parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Function (RDF) to understand the stability and interaction patterns of the system. dovepress.comresearchgate.net

Spectroscopic Property Prediction (e.g., Vibrational Frequencies) based on Theoretical Models

Theoretical models allow for the prediction of various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. researchgate.netresearchgate.net For this compound, the vibrational (infrared and Raman) spectra can be calculated using DFT. mdpi.com

The calculation involves first optimizing the molecular geometry to find the minimum energy structure. Then, the second derivatives of the energy with respect to the atomic coordinates are computed to obtain the harmonic vibrational frequencies. These calculated frequencies often systematically deviate from experimental values, so they are typically scaled by an empirical factor to improve agreement. mdpi.comnist.gov The predicted spectrum can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as O-H stretching, C=O stretching of the carboxyl groups, and phenyl ring vibrations. mdpi.comresearchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 3550 | 3545 | O-H Stretch (hydroxyl) |

| 2 | 1755 | 1760 | C=O Stretch (carboxyl) |

| 3 | 1705 | 1710 | C=O Stretch (carboxyl) |

| 4 | 1600 | 1605 | C=C Stretch (phenyl) |

| 5 | 1250 | 1255 | C-O Stretch (hydroxyl) |

This illustrative table demonstrates the correlation between theoretically predicted and experimentally observed vibrational frequencies.

Biochemical and Biological Research Perspectives Non Human and Non Clinical

Microbial Metabolism and Biosynthetic Pathways of Phenylmalic Acid and Related Compounds

Microorganisms, including a vast array of bacteria and fungi, are adept at synthesizing and metabolizing aromatic compounds through intricate enzymatic pathways. These capabilities are central to their survival, interaction with the environment, and potential biotechnological applications.

The biosynthesis of aromatic compounds in bacteria and fungi is predominantly rooted in the shikimate pathway . This central metabolic route is responsible for the production of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgwikipedia.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgportlandpress.com A series of seven enzymatic steps converts these precursors into chorismate, a key branch-point intermediate. wikipedia.org

In bacteria, the shikimate pathway enzymes are typically monofunctional proteins. wikipedia.org In contrast, fungi and some protists possess a pentafunctional enzyme complex called the AROM complex, which catalyzes five consecutive steps of the pathway. wikipedia.org This metabolic route is absent in animals, making it an attractive target for the development of antimicrobial agents and herbicides. wikipedia.orgnih.gov

While the direct microbial biosynthesis of (2S)-2-Hydroxy-2-phenylbutanedioic acid is not extensively documented, its formation can be postulated through the action of specific enzymes on precursors derived from central metabolism. For instance, bacteria from the genus Rhodococcus are known for their remarkable metabolic versatility and ability to degrade a wide range of organic compounds, including aromatic hydrocarbons. wikipedia.orgnih.gov Genera such as Pseudomonas and fungi like Aspergillus and Penicillium also possess diverse enzymatic machinery for aromatic compound transformation. wikipedia.orgpnnl.govnih.gov The enzymatic hydroxylation of an aromatic ring is a common reaction catalyzed by various enzymes, including monooxygenases and dioxygenases, which are widespread in microbes. nih.govresearchgate.net It is plausible that a phenyl-substituted precursor, such as phenylsuccinic acid, could be hydroxylated by a microbial enzyme to yield phenylmalic acid.

The biosynthesis of many aromatic natural products is directly linked to the shikimate pathway through the aromatic amino acids it produces. The phenylpropanoid pathway is a major branch of secondary metabolism in plants that begins with phenylalanine, an end-product of the shikimate pathway. researchgate.netnih.gov The first committed step is the deamination of phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov

In microorganisms, while the phenylpropanoid pathway is not as central as in plants, analogous enzymatic reactions occur. Phenylalanine can be converted to phenylpyruvic acid through transamination. nih.govfrontiersin.org This phenylpyruvic acid can then be a precursor to various other aromatic compounds. For example, in some lactic acid bacteria, phenylpyruvic acid is reduced to phenyllactic acid. frontiersin.org The synthesis of this compound could potentially branch from these pathways. One hypothetical route could involve the condensation of a C2 unit (like acetyl-CoA) with phenylpyruvic acid, followed by reduction and hydroxylation, although this specific pathway has not been elucidated.

| Pathway | Key Precursors | Key Products | Organisms |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate, Phenylalanine, Tyrosine, Tryptophan | Bacteria, Fungi, Plants, Algae |

| Phenylpropanoid Pathway | Phenylalanine | Cinnamic acids, Lignins, Flavonoids | Primarily Plants |

| Phenylalanine Catabolism | Phenylalanine | Phenylpyruvic acid, Phenyllactic acid | Bacteria, Fungi |

Roles in Plant Biochemistry and Secondary Metabolism

In plants, the synthesis of aromatic compounds is fundamental to their interaction with the environment and for structural integrity. The phenylpropanoid pathway, which is downstream of the shikimate pathway, generates a vast array of secondary metabolites. researchgate.netnih.gov These compounds fulfill diverse functions, including defense against herbivores and pathogens, protection from UV radiation, and serving as signaling molecules. wikipedia.org

Compounds structurally related to phenylmalic acid, such as phenolic acids and flavonoids, are crucial components of this metabolic network. pnnl.gov For instance, cinnamic acid and its hydroxylated derivatives (p-coumaric, caffeic, and ferulic acids) are precursors to lignins, which provide structural support to the plant cell wall. nih.gov Flavonoids contribute to pigmentation, attracting pollinators, and also have roles in defense. While the specific role of this compound in plant biochemistry is not well-defined, its structure as a hydroxylated aromatic dicarboxylic acid suggests potential involvement in chelation of metal ions or as an intermediate in the degradation or synthesis of other secondary metabolites.

| Class of Secondary Metabolite | Precursor Pathway | General Function in Plants |

| Lignins | Phenylpropanoid | Structural support, Water transport, Defense |

| Flavonoids | Phenylpropanoid | Pigmentation, UV protection, Signaling, Defense |

| Coumarins | Phenylpropanoid | Defense (antimicrobial, anti-herbivore) |

| Phenolic Acids | Phenylpropanoid | Allelopathy, Defense, Antioxidant |

Enzymatic Biotransformations Involving Related Substrates and Products

The enzymatic synthesis of compounds structurally similar to this compound highlights the potential for its production through biotransformation. Enzymes with broad substrate specificity can be harnessed to produce novel compounds from various precursors.

A key reaction in the potential synthesis of phenylmalic acid is hydroxylation. A wide range of microbial enzymes, such as cytochrome P450 monooxygenases and dioxygenases, are known to hydroxylate aromatic rings selectively. nih.gov For example, Pseudomonas putida can metabolize biphenyl (B1667301) by hydroxylating the aromatic rings. nih.gov It is conceivable that a similar enzymatic system could hydroxylate a precursor like phenylsuccinic acid to form phenylmalic acid.

Another relevant biotransformation is the conversion of phenylpyruvic acid. Lactobacillus species can reduce phenylpyruvic acid to phenyllactic acid. wikipedia.org This reaction is catalyzed by dehydrogenases. While this is a reduction rather than a hydroxylation of the aliphatic chain, it demonstrates the microbial capacity to modify the side chain of phenyl-alpha-keto acids.

Furthermore, enzymes involved in the metabolism of dicarboxylic acids are relevant. Fumarase, for instance, catalyzes the reversible hydration of fumarate (B1241708) to L-malate. nih.gov A hypothetical analogous enzyme could potentially act on a phenyl-substituted fumarate derivative.

The table below summarizes some relevant enzymatic reactions that could be analogous to the synthesis of this compound.

| Enzyme Class | Reaction Type | Example Substrate | Example Product |

| Monooxygenase | Aromatic Hydroxylation | Biphenyl | Dihydroxybiphenyl |

| Dehydrogenase | Keto-acid reduction | Phenylpyruvic acid | Phenyllactic acid |

| Hydratase (Lyase) | Hydration of C=C bond | Fumarate | L-Malate |

Applications of 2s 2 Hydroxy 2 Phenylbutanedioic Acid in Specialized Chemical Fields

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The synthesis of single-enantiomer drugs and other complex natural products is a significant challenge in organic chemistry. nih.gov The use of readily available, enantiomerically pure compounds, known as chiral building blocks, is a key strategy to address this challenge. nih.govresearchgate.net (2S)-2-Hydroxy-2-phenylbutanedioic acid, belonging to this "chiral pool," is a versatile starting material due to its defined three-dimensional structure and its carboxylic acid and hydroxyl functional groups, which allow for a variety of chemical transformations.

The pharmaceutical industry, in particular, has a growing demand for chiral intermediates for the development of new drugs with improved efficacy. nih.gov Chiral building blocks are essential for lead optimization and are increasingly used in the early stages of drug discovery. The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a powerful technique, but the use of existing chiral building blocks derived from natural sources or resolution often provides a more direct and efficient route to complex chiral targets. researchgate.netnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Chiral Building Blocks

This table provides examples of complex chemical structures where chiral precursors are fundamental to the synthetic strategy.

| Target Molecule Class | Chiral Precursor Type | Significance of Chirality |

| Carbapenems (Antibiotics) | Chiral hydroxy esters | The stereochemistry is crucial for antibacterial activity. |

| Chiral Amino Alcohols | Asymmetric hydrogenation products | Used as intermediates for pharmaceuticals and as chiral ligands. nih.gov |

| Hydroxyethylene Dipeptide Isosteres | Modified amino acids | Act as enzyme inhibitors with therapeutic potential. |

| Deazapurine Nucleosides | Chiral dioxolanes | The specific enantiomer is required for biological activity. |

Precursor for Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts, which are typically metal complexes coordinated to chiral organic molecules known as ligands. nih.gov These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

This compound is an excellent precursor for the synthesis of novel chiral ligands. Its two carboxylic acid groups can be readily converted into other coordinating groups, such as amides, esters, or alcohols, through standard chemical transformations. The phenyl group can also be functionalized to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the efficiency and enantioselectivity of the catalyst.

The development of new classes of ligands is an active area of research. For a long time, C2-symmetric ligands were predominant in asymmetric catalysis, but more recently, non-symmetrical ligands, such as P,N-ligands, have proven to be highly effective in a variety of metal-catalyzed reactions. nih.gov The modular nature of ligands derived from precursors like this compound allows for the systematic modification and optimization of the ligand structure for a specific catalytic application.

Table 2: Common Classes of Chiral Ligands in Asymmetric Catalysis

| Ligand Class | Key Structural Feature | Typical Application |

| Phosphinooxazolines (PHOX) | A combination of a soft phosphorus donor and a hard nitrogen donor. nih.gov | Palladium-catalyzed allylic substitution. nih.gov |

| trans-1,2-Diaminocyclohexane Derivatives | A rigid chiral backbone ensuring a well-defined coordination geometry. researchgate.net | Transition metal-catalyzed asymmetric reactions. researchgate.net |

| DuPHOS-type Ligands | C2-symmetric bisphospholane ligands. nih.gov | Asymmetric hydrogenation of olefins. nih.gov |

| Chiral Carboxylic Acids | Act as chiral proton donors or co-catalysts with metal centers. mdpi.com | Rhodium-catalyzed C-H functionalization. mdpi.com |

Integration into Coordination Polymers and Advanced Materials (e.g., Metal-Organic Frameworks)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The properties of these materials, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic linker.

The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent. The resulting structure is dictated by the coordination preferences of the metal ion and the geometry of the linker. The presence of the additional hydroxyl group on this compound can lead to stronger binding with the metal centers or introduce additional functional sites within the pores of the MOF. The use of linkers with multiple functional groups can lead to novel network topologies and enhanced catalytic performance. nih.gov

Table 3: Characteristics of Functional Coordination Polymers

| Material Type | Key Components | Potential Applications |

| Porous Coordination Polymers (PCPs) | Metal ions and organic linkers with side groups. nih.gov | Gas storage and separation, superhydrophobic surfaces. nih.gov |

| Metalloporphyrin MOFs | Metal-porphyrin complexes as linkers. capes.gov.br | Heterogeneous catalysis (e.g., oxidation reactions). capes.gov.br |

| Bio-MOFs | Linkers derived from natural products (e.g., cyclodextrins, amino acids). capes.gov.br | Biocompatible materials for drug delivery and sensing. |

| Pyrazolate-based MOFs | Metal ions and pyrazole-dicarboxylate linkers. nih.gov | Selective capture of volatile organic compounds like formaldehyde. nih.gov |

Role in the Optimization and Design of Biocatalytic Systems

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.net This approach offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and a reduced environmental impact. mdpi.com The design and optimization of biocatalytic processes are crucial for their successful implementation on an industrial scale. dtu.dk

This compound can play a significant role in biocatalytic systems, either as a target product or as a substrate for further enzymatic conversion. For instance, a biocatalytic process could be designed for the enantioselective synthesis of this compound from a prochiral substrate. The optimization of such a process would involve several factors to maximize the yield, purity, and efficiency.

The optimization of a biocatalytic reaction is a multi-parameter problem. Key variables include the choice of enzyme, enzyme immobilization, pH, temperature, substrate and cofactor concentrations, and the reaction medium. researchgate.net Design of Experiments (DoE) is a statistical tool often employed to efficiently explore the parameter space and identify the optimal reaction conditions. mdpi.com The development of robust and efficient biocatalytic routes to valuable chiral compounds like this compound is a key goal in the field of sustainable chemistry. researchgate.net

Table 4: Key Parameters in the Optimization of a Biocatalytic Process

| Parameter | Description | Impact on the Process |

| Enzyme Selection | Choosing the appropriate biocatalyst with the desired activity and selectivity. | Determines the feasibility and stereochemical outcome of the reaction. mdpi.com |

| Immobilization | Attaching the enzyme to a solid support. | Enhances enzyme stability, allows for continuous processing, and simplifies catalyst recycling. researchgate.net |

| pH and Temperature | Reaction conditions that affect enzyme activity and stability. | Each enzyme has an optimal pH and temperature range for maximum performance. |

| Substrate Concentration | The amount of starting material in the reaction mixture. | High concentrations can lead to substrate inhibition, affecting the reaction rate. |

| Cofactor Regeneration | Recycling of essential molecules (e.g., NAD+/NADH) required by some enzymes. | Crucial for the economic viability of processes requiring expensive cofactors. |

Emerging Research Directions and Future Outlook for 2s 2 Hydroxy 2 Phenylbutanedioic Acid

The scientific community continues to explore the potential of (2S)-2-Hydroxy-2-phenylbutanedioic acid, also known as phenylmalic acid, and related compounds. Research is progressively moving towards more sophisticated, sustainable, and efficient methods of production and analysis. The future of phenylmalic acid research is being shaped by advancements in computational science, green chemistry, biocatalysis, and analytical instrumentation, paving the way for novel applications and a deeper understanding of its properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.